molecular formula C45H50N2O8S2 B583760 sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate CAS No. 155795-24-7

sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate

Cat. No.: B583760
CAS No.: 155795-24-7
M. Wt: 811.021
InChI Key: ZYLKJBWWVWODIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate involves several steps, starting with the preparation of the core indatricarbocyanine structure This is typically achieved through a series of condensation reactions involving aromatic aldehydes and aminesThe final product is obtained by neutralizing the intermediate with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate is primarily based on its ability to interact with biological molecules through non-covalent interactions. The compound’s fluorescence properties allow it to bind to specific molecular targets, enabling visualization and tracking. The molecular pathways involved include interactions with proteins, nucleic acids, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. Its high fluorescence intensity, stability, and ability to undergo various chemical modifications make it a valuable tool in scientific research .

Properties

IUPAC Name

sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N2O8S2.Na/c1-32(48)55-35(24-27-41-45(4,5)43-37-20-10-7-17-34(37)23-26-39(43)47(41)29-13-15-31-57(52,53)54)18-8-11-21-40-44(2,3)42-36-19-9-6-16-33(36)22-25-38(42)46(40)28-12-14-30-56(49,50)51;/h6-11,16-21,24,27,38-39,42-43H,12-15,22-23,25-26,28-31H2,1-5H3,(H-,49,50,51,52,53,54);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWJUZCKZHIDRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=CC=CC=C1C(C2C(N1CCCCS(=O)(=O)[O-])CCC3=CC=CC=C23)(C)C)C=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C(=C\C=C\C=C\1/C(C2C(N1CCCCS(=O)(=O)[O-])CCC3=CC=CC=C23)(C)C)/C=C/C4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N2NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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